molecular formula C28H34N2 B1409222 1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine CAS No. 873395-54-1

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine

Cat. No. B1409222
M. Wt: 398.6 g/mol
InChI Key: OELOQGLQVOOVCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-benzhydryl-4-(4-(tert-butyl)benzyl)piperazine involves a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides . A solution of piperazine dihydrochloride in dimethyl formamide was taken, anhydrous potassium carbonate was added to the solution and stirred for 10 min, and then benzhydryl chloride was added .


Molecular Structure Analysis

The molecular structure of 1-benzhydryl-4-(4-(tert-butyl)benzyl)piperazine contains a total of 67 bonds; 33 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 4 six-membered rings, and 2 tertiary amines (aliphatic) .


Chemical Reactions Analysis

The title compounds were evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation . Compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine showed significant inhibitory activity .

Scientific Research Applications

Cancer Research Applications

  • Inhibitors of Breast Cancer Cell Proliferation: Novel 1-benzhydryl-sulfonyl-piperazine derivatives, including 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine, have been designed and evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. Compound 7d showed significant inhibitory activity, highlighting its potential as a chemotherapeutic substance (Ananda Kumar et al., 2007).
  • Cytotoxicities Against Various Cancer Cell Lines: A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on cancer cell lines from liver, breast, colon, gastric, and endometrial cancer, indicating the broad potential of these compounds in cancer therapy (Yarim et al., 2012).

Structural and Molecular Chemistry

  • Crystal and Molecular Structure Studies: The structural conformation of 1-benzhydryl-piperazine derivatives, including 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, has been elucidated through X-ray diffraction studies. These studies provide insights into the compound's crystalline structure and geometry, essential for understanding its chemical behavior (Naveen et al., 2009).

Potential Anti-malarial Applications

  • Anti-malarial Activity: Structural studies of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives have indicated anti-malarial activity. These studies emphasize the importance of certain molecular conformations and substituents in generating activity against malaria, suggesting a potential application in developing new anti-malarial drugs (Cunico et al., 2009).

properties

IUPAC Name

1-benzhydryl-4-[(4-tert-butylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2/c1-28(2,3)26-16-14-23(15-17-26)22-29-18-20-30(21-19-29)27(24-10-6-4-7-11-24)25-12-8-5-9-13-25/h4-17,27H,18-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELOQGLQVOOVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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